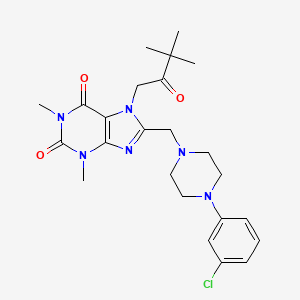![molecular formula C20H18ClN3O4 B2527896 N-benzyl-2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 898438-33-0](/img/structure/B2527896.png)
N-benzyl-2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BCDMA and is classified as a pyrazine derivative. BCDMA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, which play a crucial role in inflammation and pain.
Scientific Research Applications
Benzoxazinones and Related Compounds
Benzoxazinones, such as those derived from gramineae plants, exhibit a range of biological properties including phytotoxic, antimicrobial, antifungal, and insecticidal effects. These compounds, along with their degradation and phytotoxicity experiments, are of high interest for their potential agronomic utility. The synthesis and study of benzoxazinones involve exploring their chemical properties, mechanisms of action, and applications in improving crop resistance to pests and diseases (Macias et al., 2006).
Acetamides in Agriculture
The study of chloroacetamides like alachlor and metolachlor, which are related to acetamide derivatives, focuses on their adsorption, mobility, and efficacy influenced by soil properties. These compounds are used as herbicides, and their effectiveness is correlated with the organic matter content and clay content of the soil. Understanding the behavior of these compounds in soil helps in optimizing their use in agricultural practices, thereby reducing environmental impact and enhancing crop protection (Peter & Weber, 1985).
Benzopyrans and Cardiovascular Applications
Benzopyran derivatives have shown potential as potassium-channel openers with cardiovascular therapeutic activities. The study of their structure, synthesis, and biological activity opens new pathways in the development of drugs targeting cardiovascular diseases. The detailed analysis of intermolecular interactions and the positioning of functional groups within these compounds provide insights into their mode of action and potential therapeutic benefits (Yoon et al., 1998).
Antimicrobial and Antioxidant Properties
Functionalized heterocyclic compounds, including those with benzofuran and pyrazole scaffolds, have been explored for their antimicrobial and antioxidant properties. These studies contribute to the search for novel compounds that can address the increasing resistance to existing antimicrobial agents and oxidative stress-related conditions. The synthesis of such compounds and evaluation of their biological activities highlight the potential of heterocyclic chemistry in developing new therapeutic agents (Rangaswamy et al., 2017).
Properties
IUPAC Name |
N-benzyl-2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-28-17-8-7-15(21)11-16(17)24-10-9-23(19(26)20(24)27)13-18(25)22-12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAHAJXDXONLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=CN(C(=O)C2=O)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(Difluoromethoxy)phenyl]-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl}prop-2-enenitrile](/img/structure/B2527813.png)


![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)
![1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione](/img/structure/B2527819.png)

![(E)-3-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]prop-2-enoic acid](/img/structure/B2527823.png)

![2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2527827.png)




![6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2527836.png)
